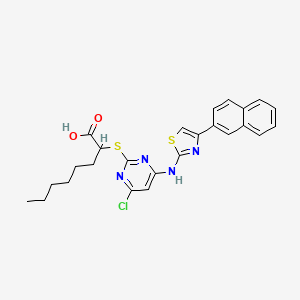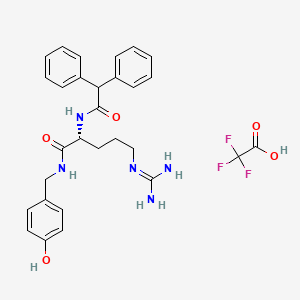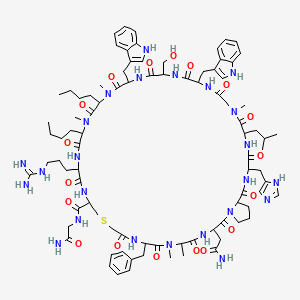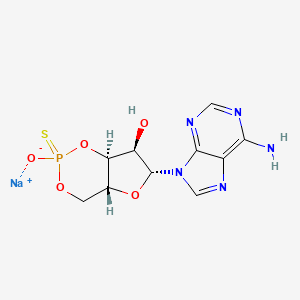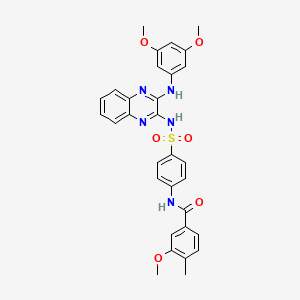![molecular formula C21H20ClF2N5OS B560445 2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride](/img/structure/B560445.png)
2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RO2959 Hydrochloride (RO2959 HCl) is a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels. It is also known for its ability to inhibit the production of interleukin-2 (IL-2) in human cells . This compound has significant implications in immunology and inflammation research due to its role in modulating calcium signaling pathways.
Mechanism of Action
Target of Action
RO2959 Hydrochloride is a potent and selective inhibitor of the CRAC (Calcium Release-Activated Calcium) channel . The primary targets of RO2959 Hydrochloride are the Orai1/Stim1 channels , which mediate store-operated calcium entry (SOCE) . It also inhibits human IL-2 production .
Mode of Action
RO2959 Hydrochloride interacts with its targets by blocking the store-operated calcium entry (SOCE) mediated by Orai1/Stim1 channels . It inhibits Orai1 and Orai3 with IC50 values of 25 nM and 530 nM, respectively . It also potently blocks T cell receptor triggered gene expression and T cell functional pathways .
Biochemical Pathways
The compound affects the calcium signaling pathway, specifically the store-operated calcium entry (SOCE) in activated CD4+T lymphocytes . It blocks an IP3-dependent current in CRAC-expressing RBL-2H3 cells and CHO cells stably expressing human Orai1 and Stim1 . This results in the inhibition of cytokine production as well as T cell proliferation mediated by TCR stimulation or MLR (mixed lymphocyte reaction) .
Pharmacokinetics
The compound’s solubility in dmso is reported to be 25 mg/ml , which may influence its bioavailability
Result of Action
The molecular and cellular effects of RO2959 Hydrochloride’s action include the inhibition of store-operated calcium entry (SOCE) in various cells . It completely inhibits cytokine production as well as T cell proliferation mediated by TCR stimulation or MLR (mixed lymphocyte reaction) . It also potently blocks T cell receptor triggered gene expression and T cell functional pathways .
Action Environment
It’s worth noting that the compound’s storage conditions (4°c, sealed storage, away from moisture) and solubility in dmso could potentially be influenced by environmental factors such as temperature and humidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO2959 Hydrochloride involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of RO2959 Hydrochloride typically involves large-scale organic synthesis techniques. The compound is produced in a controlled environment to ensure high purity and consistency. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .
Chemical Reactions Analysis
Types of Reactions
RO2959 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
RO2959 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study calcium signaling pathways and their modulation.
Biology: Employed in research on T cell activation and cytokine production.
Medicine: Investigated for its potential therapeutic applications in autoimmune diseases and inflammatory conditions.
Industry: Utilized in the development of new drugs targeting calcium signaling and immune responses
Comparison with Similar Compounds
RO2959 Hydrochloride is unique in its high selectivity and potency as a CRAC channel inhibitor. Similar compounds include:
BTP2: Another CRAC channel inhibitor with a different chemical structure.
SKF-96365: A less selective inhibitor that affects multiple ion channels.
YM-58483: Known for its broader range of targets, including CRAC channels and other calcium channels
In comparison, RO2959 Hydrochloride stands out due to its specific targeting of the Orai1/Stim1 complex and its potent inhibition of interleukin-2 production, making it a valuable tool in immunological research .
Properties
IUPAC Name |
2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5OS.ClH/c1-12-6-7-28(21-26-8-13(2)30-21)11-14(12)17-9-25-18(10-24-17)27-20(29)19-15(22)4-3-5-16(19)23;/h3-5,8-10H,6-7,11H2,1-2H3,(H,25,27,29);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLSDODALBRLPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF2N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

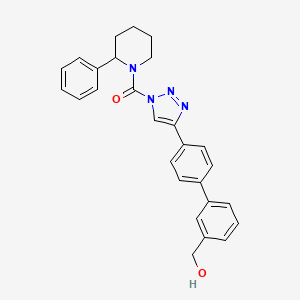
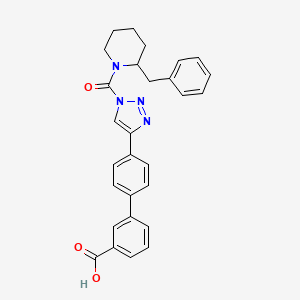
![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)


